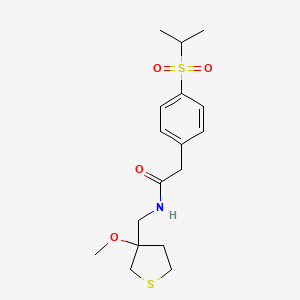

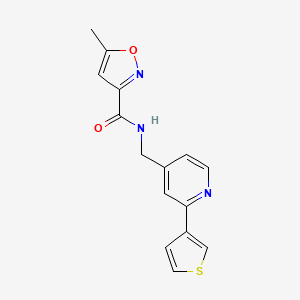

![molecular formula C11H8O6 B2831471 5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid CAS No. 91136-80-0](/img/structure/B2831471.png)

5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid” is a type of furoic acid . It belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .

Molecular Structure Analysis

The molecular weight of “this compound” is 236.18 . The IUPAC name is 5,5’-methylenedifuran-2-carboxylic acid . The InChI code is 1S/C11H8O6/c12-10(13)8-3-1-6(16-8)5-7-2-4-9(17-7)11(14)15/h1-4H,5H2,(H,12,13)(H,14,15) .Physical and Chemical Properties Analysis

The compound “this compound” is a solid at room temperature . It has a molecular weight of 236.18 .Scientific Research Applications

Enzymatic Conversion to Biobased Chemicals

Enzymatic processes have been developed for the oxidation of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA), demonstrating the potential of enzyme-catalyzed reactions in producing biobased platform chemicals from biomass derivatives. This method, involving FAD-dependent enzymes, offers a high-yield route to FDCA under ambient conditions, showcasing an innovative approach to synthesizing valuable compounds from renewable resources (Dijkman et al., 2014).

Cascade Reactions for Furan Carboxylic Acids

Dual-enzyme cascade systems have been engineered for the synthesis of furan carboxylic acids from HMF, utilizing the catalytic promiscuity of alcohol dehydrogenases (ADHs). This innovative approach harnesses internal recycling of hydrogen peroxide, a byproduct of the oxidation process, achieving yields of more than 95% for the target compounds. Such developments highlight the versatility and efficiency of biocatalytic processes in generating key biobased building blocks (Hao‐Yu Jia et al., 2019).

Synthesis of Acid Chloride Derivatives

Research into converting biomass-derived furan compounds into valuable intermediates has led to the high-yield production of acid chloride derivatives of furan-2,5-dicarboxylic acid (FDCA). These intermediates are pivotal for the creation of biofuels and polymers, showcasing the role of furan derivatives as essential components in the development of sustainable materials (S. Dutta et al., 2015).

Biobased Polyesters from Furan Diols

The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters introduces a novel route to biobased furan polyesters. This process, leveraging the rigid diol structure of the furan derivative, highlights the potential of such compounds in creating sustainable materials with desirable properties for various applications, further emphasizing the value of furan-based chemicals in green chemistry (Yi Jiang et al., 2014).

Future Directions

The future directions of “5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid” and similar compounds lie in their potential applications in various industries. Furan platform chemicals, which this compound is a part of, are being explored for their potential in replacing traditional resources such as crude oil with biomass . This could lead to more sustainable and environmentally friendly manufacturing processes .

Mechanism of Action

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, making them useful in various therapeutic applications .

Mode of Action

Furan derivatives, in general, are known for their reactivity and ability to interact with various biological targets .

Properties

IUPAC Name |

5-[(5-carboxyfuran-2-yl)methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O6/c12-10(13)8-3-1-6(16-8)5-7-2-4-9(17-7)11(14)15/h1-4H,5H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLUFCRWIXJFEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)CC2=CC=C(O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

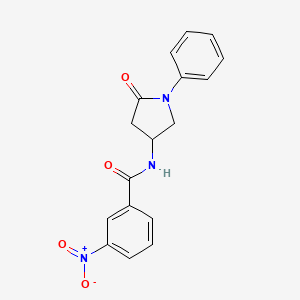

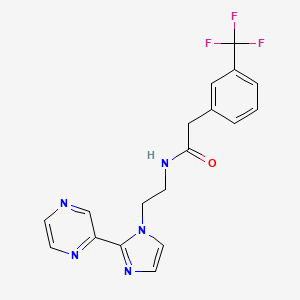

![2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2831390.png)

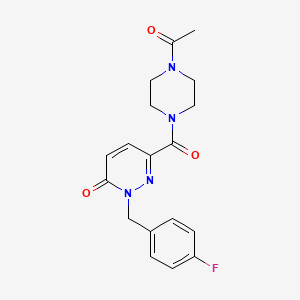

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2831394.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2831399.png)

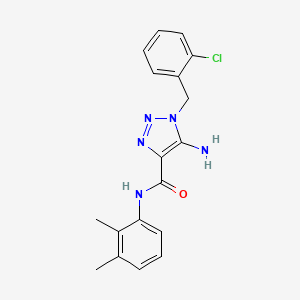

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclohexylacetamide](/img/structure/B2831405.png)

![2-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2831410.png)

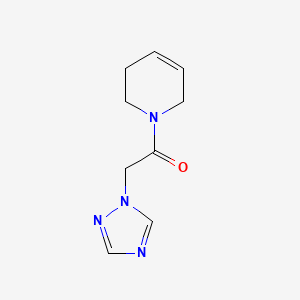

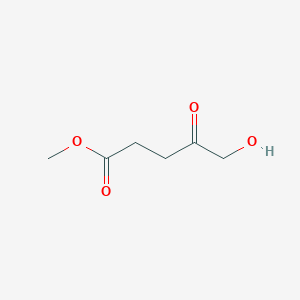

![Ethyl 4-[(2,2-dimethoxyethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B2831411.png)